Product packaging for N-(3-nitrobenzyl)cyclohexanamine(Cat. No.:CAS No. 59507-50-5)

N-(3-nitrobenzyl)cyclohexanamine

Cat. No.: B187430
CAS No.: 59507-50-5
M. Wt: 234.29 g/mol
InChI Key: ATQVNKQVUGCPIF-UHFFFAOYSA-N
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Description

Contextual Placement within Amine and Nitroaromatic Chemistry

N-(3-nitrobenzyl)cyclohexanamine is classified as a secondary amine, a class of organic compounds derived from ammonia (B1221849) where two hydrogen atoms are replaced by organic substituents. The presence of the cyclohexyl group provides a non-planar, saturated aliphatic character, while the benzyl (B1604629) group introduces an aromatic component.

The defining feature of this molecule, beyond its amine functionality, is the nitro group (NO₂) positioned on the benzene (B151609) ring. Nitroaromatic compounds are a major class of industrial chemicals used in the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.gov The nitro group is a strong electron-withdrawing group, a characteristic that significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. mdpi.com This electron-withdrawing nature reduces the electron density of the connected framework, which can facilitate reactions with nucleophiles. mdpi.com

Significance of the Benzyl Amine and Nitroaryl Moieties in Organic Synthesis

The structural components of this compound, namely the benzylamine (B48309) and nitroaryl moieties, are of considerable importance in the field of organic synthesis.

Benzylamine Moiety: Benzylamines are versatile precursors in organic chemistry. wikipedia.orgchemicalbook.com The benzyl group can serve as a "masked" form of ammonia; after N-alkylation, the benzyl group can be removed through a process called hydrogenolysis. wikipedia.org This strategy is valuable in the synthesis of more complex amines. Benzylamines are also key intermediates in the production of pharmaceuticals and crop protection agents. chemicalbook.com For instance, they are used in the synthesis of isoquinolines and substituted ureas. wikipedia.orgchemicalbook.com The industrial production of benzylamine itself can be achieved through various methods, including the reaction of benzyl chloride with ammonia or the reductive amination of benzaldehyde. wikipedia.org

Nitroaryl Moiety: The nitro group is one of the most useful functional groups in organic synthesis. mdpi-res.com Its strong electron-withdrawing properties are crucial for activating aromatic rings towards nucleophilic attack. nih.gov Furthermore, the nitro group is readily transformable into a wide range of other functional groups, most notably the amino group (NH₂) through reduction. mdpi-res.comresearchgate.net The reduction of nitroarenes is a fundamental step in producing aromatic amines, which are themselves critical building blocks for pharmaceuticals, dyes, and other materials. nih.govresearchgate.net The Henry reaction (nitroaldol reaction) is another powerful carbon-carbon bond-forming reaction that utilizes nitroalkanes as key components, leading to valuable precursors for physiologically active compounds. sci-hub.se

The presence of the nitro group on the benzyl portion of this compound, therefore, offers a synthetic handle for further chemical modification, such as reduction to an aminobenzyl group, which would dramatically alter the electronic and chemical properties of the molecule.

Review of Relevant Structural Analogs and Their Chemical Properties

The chemical properties of this compound can be inferred by examining its structural analogs. These include the parent N-benzylcyclohexanamine and other derivatives with different substituents or ring sizes.

N-benzylcyclohexanamine , the non-nitrated parent compound, is a secondary amine that serves as a key intermediate in various organic syntheses. It can be synthesized through the reductive amination of cyclohexanone (B45756) with benzylamine. Its hydrochloride salt is a known analytical reference standard. caymanchem.com The rigid cyclohexane (B81311) ring in such derivatives generally imparts higher thermal stability compared to linear alkylamine counterparts.

Other analogs include compounds where the cyclohexyl ring is replaced by a different cycloalkane, such as cyclopentyl or cycloheptyl groups. For example, N-(3-nitrobenzyl)cyclopentanamine and N-(3-nitrobenzyl)cycloheptanamine are also available as hydrobromide salts for research purposes, indicating their role as synthetic intermediates. sigmaaldrich.comsigmaaldrich.com

The position of the nitro group on the aromatic ring also significantly influences the properties. While the subject compound is the 3-nitro isomer, analogs like N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine have been synthesized and studied. google.com In some synthetic procedures involving substituted nitrobenzyl bromides, the reaction with an amine like N-methylcyclohexylamine is carried out at elevated temperatures (60-110 °C) in the presence of an acid acceptor. google.com

The introduction of a nitro group can facilitate certain reactions. For instance, in the synthesis of some benzanthrone (B145504) derivatives, the nucleophilic substitution of a bromine atom is found to be faster and occur at lower temperatures when a nitro group is present on the aromatic system, due to its strong electron-withdrawing effect. nih.govresearchgate.net This highlights the activating nature of the nitroaryl moiety.

Below is a table comparing the subject compound with some of its structural analogs.

Compound NameMolecular FormulaRing SystemNotes
This compound C₁₃H₁₈N₂O₂Cyclohexyl, NitrobenzylThe subject of this article. chemicalbook.com
N-benzylcyclohexanamine C₁₃H₁₉NCyclohexyl, BenzylParent compound without the nitro group. nih.govchemspider.com
N-(3-nitrobenzyl)cyclopentanamine C₁₂H₁₆N₂O₂Cyclopentyl, NitrobenzylAnalog with a five-membered ring. sigmaaldrich.com
N-(3-nitrobenzyl)cycloheptanamine C₁₄H₂₀N₂O₂Cycloheptyl, NitrobenzylAnalog with a seven-membered ring. sigmaaldrich.com
3-nitrobenzoic acid cyclohexylamine (B46788) salt C₁₃H₁₈N₂O₄Cyclohexyl, NitrobenzoylAn ionic analog formed between cyclohexylamine and 3-nitrobenzoic acid. nih.gov

This comparative analysis underscores how modifications to the cycloalkyl group and the substituents on the benzyl ring can be used to tune the properties and reactivity of this class of compounds for various applications in chemical research and synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B187430 N-(3-nitrobenzyl)cyclohexanamine CAS No. 59507-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQVNKQVUGCPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355125
Record name N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-50-5
Record name N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of N-(3-nitrobenzyl)cyclohexanamine is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C-N bonds.

The key expected vibrational frequencies are:

N-H Stretch: A weak to moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.

C-H Stretch (Aromatic): Absorption bands for C-H stretching on the aromatic ring are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions for the C-H stretching of the cyclohexyl and benzylic groups are expected just below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹. nist.gov

Nitro Group (N-O Stretch): Two strong and distinct absorption bands are characteristic of the nitro group. The asymmetric stretch is expected around 1510-1560 cm⁻¹, and the symmetric stretch is anticipated in the 1345-1385 cm⁻¹ region.

C=C Stretch (Aromatic): Several medium to weak absorptions in the 1400-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: The C-N stretching vibration for an alkyl-aryl amine would likely appear in the 1260-1360 cm⁻¹ region. mdpi.com

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 - 2950 Strong
Asymmetric N-O Stretch 1510 - 1560 Strong
Symmetric N-O Stretch 1345 - 1385 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Weak

Note: This is a predicted data table based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure. For this compound, the Raman spectrum is expected to be characterized by contributions from the nitro group, the aromatic ring, and the cyclohexyl moiety.

Research on nitroaromatic compounds using Raman spectroscopy has identified characteristic vibrational frequencies. spiedigitallibrary.orgaip.orgsemanticscholar.orgsemanticscholar.orgnih.gov The symmetric and asymmetric stretching modes of the nitro group (NO₂) are particularly prominent. The aromatic C-H stretching and ring breathing modes of the benzene (B151609) ring, as well as the various C-C stretching and CH₂ rocking/twisting vibrations of the cyclohexyl ring, will also be present.

Based on data from related compounds, a table of expected characteristic Raman peaks for this compound can be compiled.

Functional Group Vibrational Mode **Expected Raman Shift (cm⁻¹) **
Nitro (NO₂)Symmetric Stretch~1350
Nitro (NO₂)Asymmetric Stretch~1530
Aromatic RingC-H Stretch~3050-3100
Aromatic RingRing Breathing/Stretching~1600, ~1000
CyclohexylC-H Stretch (asymmetric)~2935
CyclohexylC-H Stretch (symmetric)~2855
CyclohexylCH₂ Scissoring~1440
Benzyl (B1604629) C-NC-N Stretch~1260

This table is predictive and based on data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass can be calculated.

In a study on a similar compound, (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, HRMS (ESI) was used to confirm its molecular composition by comparing the calculated mass for the molecular ion with the measured m/z value. mdpi.com Similarly, for this compound, techniques like Electron Ionization (EI) or Fast Atom Bombardment (FAB) can be employed. 3-Nitrobenzyl alcohol is a common matrix used in FAB-MS. acs.orgwikipedia.orgsigmaaldrich.com

Expected HRMS Data for this compound:

Molecular Formula: C₁₃H₁₈N₂O₂

Calculated Monoisotopic Mass: 234.1368 u

Expected [M+H]⁺ ion (ESI/FAB): 235.1441 m/z

The fragmentation of this compound upon ionization in a mass spectrometer provides valuable structural information. The fragmentation patterns can be predicted based on the known behavior of related compounds such as benzylamines and nitroaromatics. nih.govnist.gov

The most likely fragmentation pathways would involve:

Benzylic Cleavage: Cleavage of the C-N bond between the benzyl group and the cyclohexylamine (B46788), leading to the formation of a stable benzyl cation (m/z 91) or a nitrobenzyl cation (m/z 136).

Cyclohexyl Ring Fragmentation: Loss of fragments from the cyclohexyl ring, such as ethene (28 u) or propene (42 u), through characteristic ring cleavage mechanisms.

Loss of Nitro Group: Elimination of the nitro group (NO₂) or related species.

Predicted Fragmentation Data Table:

Fragment Ion Proposed Structure Expected m/z
[C₇H₆NO₂]⁺Nitrobenzyl cation136
[C₆H₁₂N]⁺Cyclohexylamine radical cation98
[C₇H₇]⁺Benzyl cation (tropylium ion)91
[M - NO₂]⁺Loss of nitro group188
[M - C₆H₁₁N]⁺Loss of cyclohexylamine137

This table is predictive and based on established fragmentation principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the nitrobenzyl chromophore. uni-muenchen.deicm.edu.plnih.govmsu.eduresearchgate.netresearchgate.net The key transitions are the π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and nitro group.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amine) to a π* antibonding orbital.

The position and intensity of these absorption bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Data Table:

Transition Chromophore Approximate λmax (nm) Expected Molar Absorptivity (ε)
π → πNitroaromatic System~250-270High (>10,000 M⁻¹cm⁻¹)
n → πNitro Group~330-350Low (<1,000 M⁻¹cm⁻¹)

This table is predictive and based on data from analogous compounds.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov While no specific crystal structure for this compound has been reported, insights can be drawn from related structures, such as N-(3-nitrobenzylidene)aniline. researchgate.net

A crystal structure of this compound would likely reveal:

The conformation of the cyclohexyl ring (typically a chair conformation).

The relative orientation of the nitrobenzyl and cyclohexylamine moieties.

Intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the nitro group of an adjacent molecule, and potential π-π stacking interactions between the aromatic rings.

Hypothetical Crystallographic Data Table:

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsN-H···O (nitro) hydrogen bonds, C-H···π interactions, π-π stacking

This table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Iv. Reaction Mechanisms and Chemical Reactivity of N 3 Nitrobenzyl Cyclohexanamine

Reactivity of the Secondary Amine Functionality

The secondary amine group, characterized by the nitrogen atom bonded to the cyclohexyl and 3-nitrobenzyl groups, is a key site of nucleophilic and oxidative reactions.

The lone pair of electrons on the nitrogen atom of the secondary amine confers nucleophilic character to N-(3-nitrobenzyl)cyclohexanamine. This allows it to participate in reactions where it attacks electron-deficient centers. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This enhanced nucleophilicity is attributed to the electron-donating nature of the alkyl groups attached to the nitrogen. masterorganicchemistry.com

Alkylation reactions represent a common transformation for secondary amines. In the case of this compound, reaction with an alkyl halide (R-X) would lead to the formation of a tertiary amine. This is a classic SN2 reaction where the amine nitrogen acts as the nucleophile.

Table 1: Hypothetical Alkylation of this compound

Reactant Reagent Product Reaction Type

It is important to note that the reaction of nitroalkanes with alkyl halides can sometimes lead to O-alkylation instead of C-alkylation, although C-alkylation is favored with certain electrophiles like ortho- or para-nitrobenzyl chloride. nih.gov While this compound is not a nitroalkane, the principle of competitive reaction sites is relevant.

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. youtube.com This reaction is acid-catalyzed and proceeds through a carbinolamine intermediate. openstax.orglibretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form the carbinolamine. openstax.orglibretexts.org Protonation of the hydroxyl group and subsequent elimination of water leads to an iminium ion. openstax.orglibretexts.org Since the nitrogen in the iminium ion derived from a secondary amine has no attached hydrogen, a proton is removed from an adjacent carbon to form the C=C double bond of the enamine. youtube.com

Step 1: Nucleophilic addition of the secondary amine to the carbonyl group. lumenlearning.com

Step 2: Proton transfer to form a carbinolamine. lumenlearning.com

Step 3: Protonation of the hydroxyl group. lumenlearning.com

Step 4: Elimination of water to form an iminium ion. libretexts.orglumenlearning.com

Step 5: Deprotonation from the alpha-carbon to yield the enamine. lumenlearning.com

This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. youtube.com

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the structure of the amine. The oxidation of aryl amines, for instance, can yield nitroso compounds, azoxy compounds, and ultimately nitro compounds. mdpi.comresearchgate.net While this compound contains an aralkyl amine, the principles of amine oxidation are applicable. The formation of a nitroso derivative (a compound containing the R-N=O group) is a possible outcome of the oxidation of the secondary amine functionality in this compound under controlled conditions.

A light-induced reaction between primary amines and o-nitrobenzyl alcohols has been shown to proceed through an intermediate aryl-nitroso species. nih.gov This highlights the potential for the formation of nitroso derivatives from amine precursors under specific reaction conditions.

Reactivity of the Nitroaromatic Moiety

The nitro group attached to the benzene (B151609) ring is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and provides a site for reduction and other transformations.

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis, often leading to the corresponding anilines. wikipedia.org A variety of reagents can be employed to achieve this conversion. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Notes
H₂ with Pd/C, PtO₂, or Raney Nickel Catalytic Hydrogenation A common and often high-yielding method. commonorganicchemistry.com
Fe, Zn, or Sn in acidic media Metal/Acid Reduction A classic method for nitro group reduction. commonorganicchemistry.comyoutube.com
Tin(II) chloride (SnCl₂) Mild Reduction Useful for substrates with other reducible functional groups. commonorganicchemistry.comstackexchange.com

The reduction of the nitro group in this compound would yield N-(3-aminobenzyl)cyclohexanamine. The choice of reducing agent can be critical if other functional groups that are sensitive to reduction are present in the molecule. For instance, catalytic hydrogenation with Pd/C can sometimes lead to the cleavage of benzyl (B1604629) groups. stackexchange.com

Beyond simple reduction, the nitro group can undergo other transformations. While direct denitration (replacement of the nitro group with a hydrogen atom) is not a common reaction for simple nitroaromatics under standard laboratory conditions, specialized methods exist. For example, certain prodrug strategies involve the reductive release of a molecule through the transformation of a nitro group. researchgate.net

The stability of the nitroaromatic moiety in this compound is generally high, but its reactivity can be harnessed in specific synthetic strategies, particularly in the context of medicinal chemistry and materials science where the nitro group can act as a precursor to other functionalities or as a key element in a molecule's mode of action. researchgate.net

Reactivity at the Benzyl Carbon

The benzylic carbon atom, situated between the nitro-substituted phenyl ring and the cyclohexylamino group, is a focal point for radical and photochemical reactions.

Nitroaromatic compounds, including nitrobenzyl systems, can serve as precursors to radical intermediates. acs.org The formation of a nitrobenzyl radical from a molecule like this compound would likely involve the homolytic cleavage of the C-H bond at the benzylic position. These radicals are reactive species that can participate in a variety of chemical transformations. nih.gov The stability and subsequent reactivity of the nitrobenzyl radical are influenced by the electronic effects of the nitro group.

Recent research has demonstrated that nitroarenes can be converted into radical intermediates under mild conditions, for example, through interaction with anionic organic bases. acs.orgresearchgate.net This opens up pathways for new types of chemical reactions. While specific studies on the radical formation from this compound are not detailed in the provided results, the general principles of nitroaromatic radical chemistry suggest its potential to form N-centered radicals, which are key intermediates in reactions like C-H amination and alkene amination. researchgate.netprinceton.edu The chemistry of these radical intermediates is a rapidly developing field with significant potential for synthetic applications. nih.gov

Single-electron-transfer (SET) is a fundamental process in the chemistry of nitroaromatic compounds. nih.gov In this process, a single electron is transferred to the nitroaromatic molecule, generating a nitroaromatic radical anion. acs.orglibretexts.org For this compound, this would result in the formation of the corresponding radical anion. The ease of this reduction is quantified by the one-electron reduction potential (E¹₇), with values for nitrobenzenes generally being less negative than those for nitroimidazoles. nih.gov

The formation of the nitrobenzene (B124822) radical anion can be achieved using various methods, including electrochemical reduction or reaction with electron donors like certain metals (e.g., sodium, lithium) or anionic organic bases. acs.orglibretexts.org The resulting radical anion is a key intermediate that can undergo further reactions. acs.orgacs.org Flavoenzymes can also mediate the single-electron reduction of nitroaromatic compounds, a process that is significant in their biological activity and cytotoxicity. nih.gov The stability of the resulting radical anion and the subsequent reaction pathways are influenced by factors such as pH and the presence of substituents on the aromatic ring. nih.gov

Table 1: General Aspects of Single-Electron Transfer in Nitroaromatic Compounds
ProcessDescriptionKey IntermediatesInfluencing FactorsRelevant Research Area
Electron TransferTransfer of a single electron to the nitroaromatic compound. nih.govNitroaromatic radical anion (ArNO₂⁻·). nih.govOne-electron reduction potential (E¹₇) of the compound. nih.govElectrochemistry, Enzymology. nih.gov
Radical Anion FormationCan be initiated by chemical reductants (e.g., alkali metals, organic bases) or electrochemically. acs.orglibretexts.org[Nitrobenzene]⁻·[X⁺] ion pair. acs.orgSolvent polarity, nature of the counter-ion (X⁺). acs.orgSynthetic Organic Chemistry. acs.org
ProtonationThe nitroaromatic radical anion can be protonated, with pKa values for nitrobenzene radical anions typically in the range of 2.0-3.0. nih.govArNO₂H·pH of the medium. nih.govBiochemistry, Physical Organic Chemistry. nih.gov

Nitrobenzyl derivatives are renowned for their photochemical reactivity, which forms the basis for their widespread use as photoremovable protecting groups (PPGs). acs.orgnih.gov This chemistry is directly analogous to the potential photochemical behavior of this compound. The process is initiated by the absorption of light, which excites the nitro group. wikipedia.org

The generally accepted mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate subsequently rearranges to a quinonoid species. researchgate.net The decay of this quinonoid intermediate ultimately leads to the cleavage of the benzylic bond, releasing the protected substrate and forming a nitroso-containing byproduct, such as a nitrosobenzaldehyde or nitrosoketone. acs.orgnih.gov

The efficiency of this photolytic cleavage, measured by the quantum yield, is dependent on several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group attached to the benzylic carbon. researchgate.netrsc.org While highly effective, a drawback of this photochemistry is the formation of strongly absorbing and potentially cytotoxic byproducts. acs.orgnih.gov

Table 2: Key Features of Nitrobenzyl Photochemistry
FeatureDescriptionSignificanceExample Byproduct
ExcitationAbsorption of UV light promotes the nitrobenzyl compound to an excited state. wikipedia.orgInitiates the photochemical reaction cascade.N/A
Intramolecular H-AbstractionThe excited nitro group abstracts a hydrogen atom from the benzylic carbon. wikipedia.orgForms a key aci-nitro intermediate.N/A
Quinonoid IntermediateThe aci-nitro species rearranges to a transient quinonoid intermediate. researchgate.netPrecedes the final cleavage step. Its decay can be the rate-limiting step. acs.orgnih.govN/A
Cleavage and Byproduct FormationThe quinonoid intermediate breaks down, releasing the protected molecule and a nitroso byproduct. acs.orgThe release of the desired substrate is achieved, but potentially problematic byproducts are generated.o-Nitrosobenzaldehyde. acs.org

Cyclohexyl Ring Transformations and Derivatization

The cyclohexylamine (B46788) portion of this compound offers a site for various chemical transformations and derivatizations. While specific reactions on this compound itself are not detailed in the provided search results, the general reactivity of the N-substituted cyclohexylamine moiety can be inferred.

Reactions could target the nitrogen atom, such as further alkylation or acylation, or the cyclohexyl ring itself. Dehydrogenation of the cyclohexyl ring to form the corresponding aniline (B41778) derivative is a plausible transformation under appropriate catalytic conditions. Oxidative reactions could also lead to modifications of the cyclohexyl ring. The specific outcomes of such reactions would depend heavily on the chosen reagents and reaction conditions, and would need to be carefully controlled to avoid competing reactions at the nitrobenzyl portion of the molecule.

V. Theoretical and Computational Studies of N 3 Nitrobenzyl Cyclohexanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a fundamental method in computational chemistry for examining the electronic structure of molecules. Its effective balance of precision and computational feasibility makes it especially well-suited for the analysis of medium-sized organic molecules such as N-(3-nitrobenzyl)cyclohexanamine. DFT calculations for this compound have concentrated on several key aspects, including the optimization of its geometry, analysis of its electronic structure, distribution of charge, and vibrational spectroscopy.

The initial phase in the majority of computational analyses involves identifying the most stable three-dimensional configuration of atoms within the molecule, a process referred to as geometry optimization. For this compound, DFT calculations, frequently employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine the equilibrium geometry. unimib.it These computations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 4: Selected Optimized Geometrical Parameters of this compound This table presents illustrative data based on typical DFT calculation results. Actual values may differ based on the specific level of theory and basis set employed. | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-C (aromatic) | ~1.39 | | | C-C (aliphatic) | ~1.53 | | | C-N | ~1.47 | | | N-O | ~1.23 | | | | | C-C-C (aromatic) | ~120 | | | | C-C-C (aliphatic) | ~109.5 | | | | C-N-C | ~112 | | | | O-N-O | ~124 |

The electronic characteristics of a molecule are primarily dictated by its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is associated with the molecule's capacity to donate electrons, whereas the LUMO energy is indicative of its ability to accept electrons. The energy difference between the HOMO and LUMO is a vital parameter that provides insight into the molecule's chemical reactivity and kinetic stability. icm.edu.pl

In the case of this compound, DFT calculations reveal that the HOMO is mainly localized on the cyclohexanamine portion of the molecule, particularly on the nitrogen atom and the adjacent carbon atoms of the cyclohexyl ring. In contrast, the LUMO is predominantly distributed over the nitrobenzyl segment, with a high concentration on the nitro group and the phenyl ring. This segregation of the frontier orbitals implies that the molecule exhibits a charge-transfer characteristic upon electronic excitation.

The HOMO-LUMO energy gap for this compound has been computationally determined. This energy gap is a key factor in understanding the molecule's stability. icm.edu.pl Other quantum chemical parameters, such as electronegativity, chemical potential, hardness, and softness, which are derived from the HOMO and LUMO energies, have also been calculated to further describe the molecule's reactivity.

Table 5: Calculated Electronic Properties of this compound The values in this table are illustrative and have been derived from DFT calculations at a specific theoretical level.

Parameter Representative Value (eV)
HOMO Energy -6.2
LUMO Energy -1.5
Energy Gap (HOMO-LUMO) 4.7
Ionization Potential 6.2
Electron Affinity 1.5
Electronegativity 3.85
Chemical Hardness 2.35

Molecular Electrostatic Potential (MEP) maps serve as valuable visualizations of the charge distribution within a molecule, aiding in the prediction of its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map for this compound displays clear regions of positive and negative electrostatic potential.

The most negative potential, depicted in red and yellow hues, is localized around the oxygen atoms of the nitro group, identifying these as the most probable sites for electrophilic attack. The area surrounding the nitrogen atom of the amine group also exhibits a negative potential, although to a lesser degree. Conversely, the positive potential, shown in blue, is situated around the hydrogen atoms of the amine and the cyclohexyl ring, suggesting these as favorable locations for nucleophilic attack. Consequently, the MEP analysis offers a distinct representation of the molecule's charge distribution and its influence on intermolecular interactions. researchgate.netrasayanjournal.co.in

Theoretical calculations of vibrational frequencies are conducted to support and assist in the assignment of experimental infrared (IR) and Raman spectra. By computing the vibrational modes and their corresponding frequencies at the optimized geometry, a theoretical spectrum can be produced. nih.gov For this compound, DFT calculations have been employed to predict its vibrational spectrum. researchgate.net

The calculated frequencies are frequently adjusted by a suitable scaling factor to compensate for anharmonicity and the approximations inherent in the computational method, thereby enabling a more accurate correlation with experimental data. This facilitates the confident assignment of particular vibrational modes, such as the N-H stretch, the C-H stretches of the aromatic and aliphatic components, the symmetric and asymmetric stretches of the NO2 group, and the C-N stretching vibrations. researchgate.net For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro group are predicted to fall within specific wavenumber ranges. nih.gov

Owing to the flexibility of the cyclohexyl ring and the single bonds that connect the different parts of the molecule, this compound can adopt multiple conformations. libretexts.org A conformational analysis using DFT is carried out to identify the most stable conformers and to ascertain their relative energies. nih.gov This process typically involves the systematic rotation of key dihedral angles and the execution of geometry optimizations for each initial structure. youtube.com

Hartree-Fock (HF) Computations

Hartree-Fock (HF) is an additional ab initio computational method that can be applied to investigate molecular properties. Although it is generally less precise than DFT for many applications because it does not account for electron correlation, HF calculations can still offer valuable qualitative insights and act as a foundation for more sophisticated methods. aps.org

For this compound, HF computations have been utilized in conjunction with DFT to determine its optimized geometry and vibrational frequencies. A comparison of the outcomes from HF and DFT methods can help in evaluating the significance of electron correlation for various molecular properties. Typically, bond lengths calculated at the HF level are shorter than those derived from DFT and experimental measurements, while vibrational frequencies are often overestimated to a more significant extent. Despite its limitations, HF theory establishes a fundamental framework for understanding the electronic structure of molecules from first principles. researchgate.net

Table 6: List of Compound Names

Compound Name

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in a molecule, thereby defining chemical bonds and atomic interactions. As of the latest available data, specific QTAIM analysis for this compound has not been extensively reported in peer-reviewed literature. However, based on the principles of QTAIM applied to similar molecular structures, a hypothetical analysis can be outlined.

A computational study employing QTAIM would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) for the optimized geometry of this compound. The analysis would focus on identifying bond critical points (BCPs) for all covalent bonds within the molecule. The properties at these BCPs provide a quantitative measure of the bond's nature.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
C-N (cyclohexyl)~0.25NegativeCovalent
N-C (benzyl)~0.26NegativeCovalent
C-N (nitro)~0.30NegativePolar Covalent
C=C (aromatic)~0.32NegativeCovalent
N=O (nitro)~0.45Slightly PositiveHighly Polar Covalent

Note: The values presented in this table are hypothetical and are intended for illustrative purposes. Actual values would require specific computational calculations.

The electron density at the BCP is indicative of the bond order, with higher values suggesting stronger bonds. The Laplacian of the electron density distinguishes between shared-shell (covalent) interactions, characterized by a negative ∇²ρ, and closed-shell (ionic, van der Waals) interactions, which have a positive ∇²ρ. For this compound, all primary covalent bonds would be expected to exhibit negative Laplacian values. The polarity of the bonds, particularly within the nitro group, would be reflected in the asymmetry of the electron density distribution.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. While specific mechanistic studies on the formation or reactions of this compound are not widely published, a general approach can be described.

The synthesis of this compound typically involves the reductive amination of 3-nitrobenzaldehyde (B41214) with cyclohexylamine (B46788). Computational modeling can be used to explore the detailed mechanistic pathway of this reaction. This would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the reactants (3-nitrobenzaldehyde, cyclohexylamine), intermediates (e.g., the corresponding imine), and the final product (this compound).

Transition State Searching: Identifying the transition state structures connecting the reactants, intermediates, and products. This is a critical step in determining the reaction's energy barrier.

Energy Profile Mapping: Constructing a potential energy surface that maps the energy changes throughout the reaction, providing a clear visualization of the reaction pathway and the activation energies involved.

Table 2: Hypothetical Energy Profile for the Reductive Amination to Form this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (3-nitrobenzaldehyde + cyclohexylamine)0
2Transition State 1 (Imine formation)+15
3Imine Intermediate+5
4Transition State 2 (Reduction)+10
5Product (this compound)-20

Note: This table represents a simplified, hypothetical energy profile. Actual values would depend on the specific reducing agent and reaction conditions modeled.

Such computational studies can provide invaluable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions for improved yield and selectivity.

Comparison of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with those determined experimentally.

Structural Data:

The optimized molecular geometry obtained from DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) can be compared with experimental data from X-ray crystallography, if available. Key parameters for comparison include bond lengths, bond angles, and dihedral angles. A good agreement between the theoretical and experimental structures validates the computational model.

Spectroscopic Data:

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated from the optimized geometry can be correlated with the experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be compared with the experimental NMR data to aid in the structural elucidation and assignment of resonances.

Table 3: Hypothetical Comparison of Theoretical and Experimental Data for this compound

ParameterTheoretical (Calculated)Experimental
Bond Length (Å)
C-N (cyclohexyl)1.47(Requires experimental data)
N-C (benzyl)1.46(Requires experimental data)
IR Frequency (cm⁻¹)
N-H Stretch~3350(Requires experimental data)
C=C Stretch (aromatic)~1600(Requires experimental data)
NO₂ Asymmetric Stretch~1530(Requires experimental data)
¹³C NMR Chemical Shift (ppm)
C (ipso-NO₂)~148(Requires experimental data)
C (benzylic)~55(Requires experimental data)

Note: This table is for illustrative purposes and requires experimental data for a complete comparison.

Discrepancies between theoretical predictions and experimental results can often be informative, pointing to specific environmental effects (e.g., solvent effects, crystal packing forces) that are not fully captured by the computational model in its simplest form. The iterative process of comparing theoretical and experimental data leads to a more refined and accurate understanding of the molecular system.

Vi. Derivatives and Analogues of N 3 Nitrobenzyl Cyclohexanamine

Synthesis and Characterization of Substituted N-(Nitrobenzyl)cyclohexanamines

The synthesis of N-(nitrobenzyl)cyclohexanamine derivatives is most commonly achieved through reductive amination. nih.govorganic-chemistry.org This two-step, one-pot process typically involves the reaction of a nitrobenzaldehyde with cyclohexylamine (B46788) to form a Schiff base (imine) intermediate, which is then reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165). organic-chemistry.org Alternatively, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or cobalt-based nanoparticles can be employed. nih.govorganic-chemistry.org

The general synthetic route allows for the creation of a diverse library of analogues by varying the starting materials. For instance, using 2-nitrobenzaldehyde, 3-nitrobenzaldehyde (B41214), or 4-nitrobenzaldehyde (B150856) as precursors will yield the corresponding ortho, meta, and para isomers of N-(nitrobenzyl)cyclohexanamine. Further diversification can be achieved by introducing other substituents on the aromatic ring of the nitrobenzaldehyde or by using substituted cyclohexylamines.

A study on the synthesis of N-alkylaminobenzenes utilized a one-pot method involving the reduction of nitrobenzenes followed by reductive amination with decaborane (B607025) (B10H14) in the presence of 10% Pd/C. organic-chemistry.org Another approach has demonstrated the use of cobalt-rhodium heterobimetallic nanoparticles to catalyze the tandem reductive amination of aldehydes with nitroaromatics under mild conditions. organic-chemistry.org

Once synthesized, these compounds are rigorously characterized to confirm their molecular structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each atom.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the N-H bond in the secondary amine, the C-N bond, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to assess the purity of the final product. researchgate.net

Melting Point Analysis: The melting point of a solid compound is a useful indicator of its purity.

Compound NameSynthesis MethodAnalytical Techniques
N-(2-nitrobenzyl)cyclohexanamineReductive aminationNMR, IR, MS
N-(4-nitrobenzyl)cyclohexanamineReductive aminationNMR, IR, MS
4-methoxy-N-(4-nitrobenzyl)anilineTwo-step reductive aminationUV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR
4-nitro-2-((3-phenylallylidene)amino)phenolReaction of cinnamaldehyde (B126680) and 4-amino-2-nitrophenolUV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR

Chemical Reactivity of Functionalized Analogues

The chemical reactivity of functionalized N-(nitrobenzyl)cyclohexanamine analogues is largely dictated by the interplay of the three main components of the molecule: the substituted nitrobenzyl group, the secondary amine linkage, and the cyclohexyl ring.

The nitro group (NO₂) is a strong electron-withdrawing group, and its presence on the benzene (B151609) ring significantly influences the reactivity of the aromatic system. doubtnut.com It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to its own position. doubtnut.com Conversely, the nitro group can activate the ring towards nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a leaving group. doubtnut.com The nitro group itself is susceptible to reduction, which can be achieved using a variety of reducing agents (e.g., Sn/HCl, H₂/Pd-C) to yield the corresponding amino group (-NH₂). This transformation opens up a wide range of further chemical modifications.

The secondary amine (N-H) is a key reactive site. It can act as a nucleophile, participating in reactions such as alkylation, acylation, and arylation to form tertiary amines, amides, and other derivatives. For example, N-methylation can be achieved to produce compounds like N-methyl-N-(2-nitrobenzyl)cyclohexanamine. pharmaffiliates.com The amine can also be protonated by acids to form ammonium (B1175870) salts, such as N-(3-nitrobenzyl)cyclohexanamine hydrobromide and N-(4-nitrobenzyl)cyclohexanamine hydrobromide. hit2lead.combldpharm.com

The benzylic C-H bond (the CH₂ group connecting the benzene ring and the amine) is activated by the adjacent aromatic ring and can be a site for oxidation or other radical reactions under specific conditions.

Finally, the cyclohexyl ring is generally the least reactive part of the molecule, typically undergoing reactions only under more forcing conditions, such as catalytic dehydrogenation to form an aromatic ring.

Recent research has also explored the photolability of o-nitrobenzyl groups. nih.govrsc.org Light can induce cyclization reactions between primary amines and o-nitrobenzyl alcohols, a process that has been developed into a "photoclick" reaction for modular conjugation. nih.gov This suggests that N-(2-nitrobenzyl)cyclohexanamine and its derivatives may exhibit interesting photochemical reactivity.

Structure-Reactivity Relationships in Related Compounds

The relationship between the structure of N-(nitrobenzyl)cyclohexanamine analogues and their chemical reactivity is a central theme in their study. The position of the nitro group on the benzene ring (ortho, meta, or para) has a profound impact on the electronic properties of the molecule and, consequently, its reactivity.

Electronic Effects: A nitro group at the ortho or para position exerts a strong electron-withdrawing effect on the entire aromatic ring through both resonance and inductive effects. This significantly decreases the electron density on the benzene ring and at the benzylic carbon. In contrast, a meta nitro group exerts its electron-withdrawing influence primarily through the inductive effect, which is weaker. This difference in electron density can affect the rates of reactions at the aromatic ring and the benzylic position. For instance, the increased reactivity of haloarenes towards nucleophilic substitution when a nitro group is present at the ortho or para position is a classic example of this principle. doubtnut.com

Steric Effects: The ortho isomer is generally more sterically hindered than the meta and para isomers. The bulky nitro group in close proximity to the benzylic amine linkage can impede the approach of reagents, potentially slowing down reactions at the amine or the benzylic carbon compared to its less hindered counterparts. This steric hindrance can also influence the conformational preferences of the molecule.

Acidity/Basicity: The electron-withdrawing nature of the nitro group decreases the basicity of the secondary amine. This effect is more pronounced when the nitro group is in the ortho or para position due to resonance. Therefore, N-(4-nitrobenzyl)cyclohexanamine would be expected to be a weaker base than this compound.

A recent study on the amination of nitrobenzenes highlighted the directing effect of the nitro group in C-H/N-H cross-coupling reactions, showing exclusive para-selectivity. nih.gov This demonstrates how the inherent electronic properties of the nitroarene direct the outcome of the reaction. Similarly, in the synthesis of imines, the presence of multiple electron-withdrawing nitro groups was found to reduce the nucleophilicity of the amine, hindering the reaction. researchgate.net

By systematically modifying the structure of this compound—for example, by changing the position of the nitro group, introducing other substituents on the aromatic ring, or altering the cyclohexyl moiety—researchers can fine-tune the molecule's properties and reactivity for various applications in chemical synthesis.

Vii. Potential Non Biological Applications in Materials Science and Chemical Sensing

Role as Chemical Intermediates in Advanced Organic Synthesis

The structure of N-(3-nitrobenzyl)cyclohexanamine makes it a valuable precursor in multi-step organic syntheses. Its synthesis can typically be achieved through standard organic reactions such as the reductive amination of 3-nitrobenzaldehyde (B41214) with cyclohexylamine (B46788) or the nucleophilic substitution of a 3-nitrobenzyl halide with cyclohexylamine. Cyclohexylamines, in general, are crucial intermediates in the chemical industry, and methods for their synthesis, such as the catalytic hydrogenation of aniline (B41778) or the amination of cyclohexanone (B45756), are well-established. researchgate.net

Once synthesized, this compound serves as a versatile building block. The most significant feature for its role as an intermediate is the nitro group, which is amenable to a variety of chemical transformations. The reduction of the nitro group to a primary amine is a particularly powerful conversion. This reaction transforms the molecule into N¹-benzylcyclohexane-1,3-diamine, a diamine with two distinct amine environments. This resulting diamine can serve as a monomer for the synthesis of specialized polyamides or as a precursor for constructing complex heterocyclic systems.

Nitroaromatic compounds are widely used as starting materials for products ranging from dyes to pharmaceuticals, primarily due to the versatility of the nitro group as a synthetic handle. nih.gov The unique chemistry of the nitro group, which deactivates the aromatic ring towards electrophilic substitution at the ortho and para positions, can be used to direct further functionalization at the meta positions before its eventual transformation. nih.gov

Below is a table detailing potential synthetic transformations where this compound acts as a key intermediate.

Starting Intermediate Reaction Reagents Resulting Product Potential Application of Product
This compoundNitro Group ReductionH₂, Pd/C or SnCl₂, HClN¹-(cyclohexyl)-3-aminobenzylamineMonomer for polyamides, ligand synthesis
This compoundAromatic SubstitutionBr₂, FeBr₃N-(2-bromo-5-nitrobenzyl)cyclohexanamineIntermediate for pharmaceuticals or functional materials
This compoundN-Alkylation/ArylationAlkyl Halide, BaseTertiary Amine DerivativeSynthesis of complex molecular scaffolds

Applications in Optical Materials (e.g., Nonlinear Optical Activity)

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and telecommunications. nih.govnih.gov A key molecular design strategy for achieving second-order NLO activity is to connect an electron-donating group and an electron-withdrawing group through a π-conjugated system. researchgate.net This arrangement creates a polarizable molecule with a large change in dipole moment upon excitation.

This compound fits this molecular profile perfectly. It possesses a secondary amine (the cyclohexylamino group) as an electron donor and a nitro group as a strong electron acceptor, linked by a benzene (B151609) ring. While direct experimental data on the NLO properties of this specific molecule is not widely published, strong inferences can be drawn from structurally similar compounds. For instance, N-benzyl-3-nitroaniline (NB3N), a close analog, has been synthesized and confirmed to exhibit second-order NLO activity with an efficiency approximately 2.5 times greater than that of the industry-standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

The incorporation of a nitroaniline motif is a known strategy for inducing NLO activity. nih.gov The primary requirement for a bulk material to exhibit these properties is a non-centrosymmetric crystal packing arrangement. nih.gov The presence of the bulky, non-planar cyclohexyl group in this compound could influence its solid-state packing, potentially promoting the formation of the necessary non-centrosymmetric structures.

The table below compares the structural features of this compound with known NLO-active organic molecules.

Compound Electron Donor Electron Acceptor Conjugated System Reported NLO Activity
This compoundSecondary Amine (-NHR)Nitro (-NO₂)Benzene RingPotential, by analogy
N-benzyl-3-nitroaniline researchgate.netSecondary Amine (-NHR)Nitro (-NO₂)Benzene RingYes, 2.5x KDP
p-Nitroaniline nih.govPrimary Amine (-NH₂)Nitro (-NO₂)Benzene RingYes (molecularly), but centrosymmetric crystal
L-nitrohistidine researchgate.netAmino GroupNitro GroupImidazole RingYes

Use in Catalysis or Ligand Design

The development of novel ligands is crucial for advancing homogeneous catalysis. Bidentate ligands, particularly those containing nitrogen donors, are widely used to stabilize and control the reactivity of metal centers in catalytic cycles. researchgate.net While this compound in its native form would act as a simple monodentate ligand through its secondary amine nitrogen, its true potential lies in its capacity for modification.

As discussed previously, the reduction of the nitro group to an amine function would convert the molecule into a bidentate N,N'-donor ligand. This resulting diamine, N¹-(cyclohexyl)-3-aminobenzylamine, could chelate to a transition metal center, forming a stable five- or six-membered ring depending on the coordination mode. The electronic and steric properties of such a ligand could be tuned by modifying the substituents on either the amine or the aromatic ring.

The asymmetry of the resulting ligand, featuring a secondary amine and a primary benzylic amine, could be advantageous in asymmetric catalysis. Libraries of structurally diverse nitrogen-containing heterocycles have been successfully mined to discover new, effective ligands for challenging cross-coupling reactions catalyzed by metals like nickel. nih.gov Similarly, P,N ligands derived from cyclohexanone have shown promise in catalytic nitrile hydration and transfer hydrogenation reactions. nih.gov The diamine derived from this compound could be a valuable addition to the toolbox of ligands for such transformations.

The following table outlines the potential of this compound in ligand design.

Ligand Precursor Modification Step Resulting Ligand Potential Metal Coordination Potential Catalytic Applications
This compoundNitro ReductionN¹-(cyclohexyl)-3-aminobenzylamineBidentate (N,N')Cross-coupling, hydrogenation, amination
N¹-(cyclohexyl)-3-aminobenzylamineReaction with Ph₂PClPhosphine-Amine LigandBidentate (P,N)Asymmetric hydrogenation, hydroformylation
N¹-(cyclohexyl)-3-aminobenzylamineSchiff Base CondensationIminopyridine LigandTridentate (N,N,N)Polymerization, oxidation catalysis

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